1-(5-Bromo-2-fluorophenyl)butan-1-one

Description

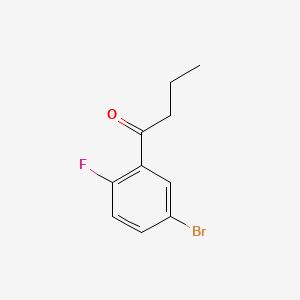

1-(5-Bromo-2-fluorophenyl)butan-1-one is a halogenated aromatic ketone featuring a four-carbon alkyl chain (butanone) attached to a phenyl ring substituted with bromine at the 5-position and fluorine at the 2-position. This structural motif is critical in medicinal chemistry and materials science due to the electronic effects imparted by the halogens and the ketone’s reactivity.

Properties

IUPAC Name |

1-(5-bromo-2-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIKSXUBLVNPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680738 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197943-61-5 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenyl)butan-1-one typically involves the reaction of 5-bromo-2-fluorobenzene with butanone under specific conditions. One common method involves the use of a Grignard reagent, where 5-bromo-2-fluorobenzene is reacted with methylmagnesium chloride in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then heated to reflux, followed by quenching with a saturated ammonium chloride solution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)butan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, such as azides or nitriles.

Oxidation Reactions: Carboxylic acids are typically formed.

Reduction Reactions: Alcohols are the major products.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)butan-1-one has various applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It can be used in the synthesis of biologically active compounds for drug discovery and development.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)butan-1-one is not well-documented. as a substituted phenyl ketone, it may interact with various molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ketone group can form hydrogen bonds or act as a nucleophile in chemical reactions .

Comparison with Similar Compounds

Key Observations :

- Chain Length: Longer chains (e.g., pentanone in ) may increase lipophilicity and alter boiling points compared to butanone.

- Substituent Position : Para-bromo substitution in vs. meta-bromo in the target compound affects dipole moments and electronic conjugation.

Aromatic System Variations

Key Observations :

- Aromatic System : Thiophene and furan rings () introduce heteroatoms (S, O), enhancing electron-richness and altering reactivity in cross-coupling reactions.

- Synthetic Yields : 1-(5-Bromofuran-2-yl)butan-1-one achieves a moderate yield (56%) in coupling reactions , suggesting that furan-based ketones may exhibit favorable reactivity compared to phenyl analogs.

Functional Group Additions

Key Observations :

- Piperazine Derivatives : The addition of a piperazine group () introduces basicity and hydrogen-bonding capacity, which is critical in pharmacological applications.

Biological Activity

1-(5-Bromo-2-fluorophenyl)butan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of halogen substituents, specifically bromine and fluorine, on the aromatic ring significantly influences its chemical reactivity and biological properties. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 246.12 g/mol. Its structure includes a butan-1-one backbone linked to a phenyl ring that carries bromine and fluorine substituents. These modifications enhance the compound's lipophilicity and reactivity, making it a valuable candidate for further research in pharmacology.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The halogen atoms can affect the binding affinity and specificity of the compound towards these targets. Preliminary studies suggest that it may modulate several biological pathways, potentially leading to anti-inflammatory and anticancer effects .

Biological Activity Overview

Recent investigations have highlighted several promising aspects of the biological activity of this compound:

- Anticancer Activity : The compound has shown potential cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in human breast adenocarcinoma (MCF-7) cells, with IC50 values comparable to established chemotherapeutic agents .

- Anti-inflammatory Properties : Initial studies indicate that this compound may exhibit anti-inflammatory effects by inhibiting specific inflammatory pathways, although detailed mechanistic studies are still required to confirm these findings .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assay : In vitro assays demonstrated that this compound effectively induced apoptosis in MCF-7 cells. Flow cytometry analysis revealed that the compound triggers apoptosis via caspase activation, highlighting its potential as an anticancer agent .

- Binding Affinity Studies : Interaction studies revealed that the compound binds selectively to certain receptors involved in cancer progression. This selectivity is attributed to the electronic effects of the bromine and fluorine substituents on the phenyl ring .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C10H12BrF | Ketone derivative; potential anticancer activity |

| 4-(5-Bromo-2-fluorophenyl)butan-1-amine | C10H13BrFN | Amine derivative; different reactivity profile |

| (R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine | C10H13BrFN | Stereoisomer; distinct biological activity |

This table illustrates how variations in substituents can lead to different biological activities, emphasizing the importance of structural modifications in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.